Aminoethyl nitrate - 646-02-6

Aminoethyl nitrate

Catalog Number: EVT-295400
CAS Number: 646-02-6
Molecular Formula: C2H6N2O3
Molecular Weight: 106.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aminoethyl nitrate is a nitrate ester resulting from the formal condensation of the hydroxy group of ethanolamine with the hydroxy group of nitric acid. It causes vasodilation by generating nitric oxide and is used for the treatment of angina pectoris and ischemic heart disease. It has a role as a vasodilator agent. It is a nitrate ester and a primary amino compound. It is functionally related to an ethanolamine.
Synthesis Analysis
  • Early Studies: While specific details are scarce, early investigations utilized Aminoethyl nitrate for its vasodilatory and anti-anginal properties. These studies primarily focused on its pharmacological effects rather than synthesis procedures. []
  • Modern Approaches: More recent research has explored alternative synthetic routes. One notable approach involves using 2-aminoethyl nitrates as protecting groups for carbonyl compounds. This method facilitates the formation of oxazolidines and oxazolines, essential intermediates in organic synthesis. []
Molecular Structure Analysis
  • Nitric Oxide Release: A key chemical reaction associated with Aminoethyl nitrate is its bioactivation to release nitric oxide (•NO). This process, central to its vasodilatory effects, has been investigated in aortic tissue using electron paramagnetic resonance spectroscopy with an iron-based spin trap. []
  • Hybrid Drug Development: Aminoethyl nitrate has been utilized as a building block in developing hybrid drugs. One example is CLC-3000, a novel compound formed by covalently linking Aminoethyl nitrate with pioglitazone, an antidiabetic drug. This hybrid molecule exhibits combined vasodilatory and antithrombotic properties, exceeding the efficacy of individual components. []
Mechanism of Action
  • Vasodilation: Similar to other organic nitrates, Aminoethyl nitrate induces vasodilation by activating soluble guanylate cyclase. This enzyme catalyzes the formation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and subsequent vasodilation. []
  • Reduced Oxidative Stress and Tolerance: Unlike some conventional organic nitrates like nitroglycerin, Aminoethyl nitrate demonstrates a reduced potential for inducing mitochondrial oxidative stress and developing tolerance. This characteristic makes it a promising candidate for long-term therapeutic applications. [, ]
Applications
  • Cardiovascular Research: Aminoethyl nitrate has shown significant potential in cardiovascular research, particularly in studying vasodilation mechanisms and developing novel therapeutic strategies for cardiovascular diseases. [, ]
  • Organic Synthesis: The use of 2-aminoethyl nitrates as protecting groups for carbonyl compounds represents a significant application in organic synthesis, allowing for the efficient preparation of complex molecules. []
  • Hybrid Drug Development: The successful synthesis and evaluation of CLC-3000, a hybrid drug combining Aminoethyl nitrate with pioglitazone, highlight its potential in developing novel therapeutic agents with improved efficacy and safety profiles. []

Isosorbide Mononitrate and Dinitrate (ISDN)

Relevance: These organic nitrates are considered classic examples of this drug class and serve as comparators to the novel aminoethyl nitrate. Research has shown that aminoethyl nitrate exhibits greater vasodilatory potency compared to both isosorbide mononitrate and ISDN []. This difference in potency highlights the potential advantages of aminoethyl nitrate as a therapeutic agent for cardiovascular diseases.

Cilostazol

Relevance: The study examining aminoethyl nitrate explored its potential synergistic effects with other cardiovascular drugs, including cilostazol []. Results demonstrated an additive effect on vasodilation when aminoethyl nitrate was combined with cilostazol, suggesting potential benefits in managing cardiovascular conditions requiring enhanced blood flow.

Metoprolol

Relevance: Similar to cilostazol, metoprolol was investigated for its potential synergistic effects with aminoethyl nitrate []. Combining these drugs resulted in additive vasodilation, suggesting that aminoethyl nitrate could be used as part of a combination therapy regimen alongside beta-blockers in the management of cardiovascular diseases.

Valsartan

Relevance: The research on aminoethyl nitrate explored its synergistic potential with various cardiovascular drugs, including valsartan []. Results indicated an additive effect on vasodilation when combined with aminoethyl nitrate, similar to the observed effects with cilostazol and metoprolol. This finding indicates a potential role for aminoethyl nitrate in combination therapies for cardiovascular conditions.

Acetylcholine

Relevance: Studies examining the potential for aminoethyl nitrate to induce tolerance utilized acetylcholine as a control agent []. Unlike nitroglycerin, which exhibited cross-tolerance with acetylcholine after in vivo treatment, aminoethyl nitrate did not show this effect. This lack of cross-tolerance suggests that aminoethyl nitrate may have a distinct mechanism of action or a reduced potential for tolerance development compared to nitroglycerin.

Pioglitazone

Relevance: Pioglitazone serves as the parent compound for a newly developed organic nitrate hybrid drug, CLC-3000, which covalently links pioglitazone to an aminoethyl nitrate moiety [, ]. This hybrid molecule aims to combine the antidiabetic properties of pioglitazone with the vasodilatory and antithrombotic effects of aminoethyl nitrate, offering a potential therapeutic advantage in treating patients with both cardiovascular disease and diabetes.

CLC-3000

Compound Description: CLC-3000 represents a novel hybrid drug molecule that covalently combines the aminoethyl nitrate moiety with pioglitazone, a thiazolidinedione antidiabetic agent [, ]. This innovative design aims to leverage the individual benefits of both components, potentially addressing both cardiovascular and metabolic abnormalities.

Relevance: As a derivative of aminoethyl nitrate, CLC-3000 represents a significant advancement in the development of novel organic nitrate therapeutics. In vitro studies have demonstrated that CLC-3000 exhibits significantly greater vasodilatory potency compared to its parent compounds, pioglitazone or traditional nitrates []. Additionally, in vivo research revealed that chronic administration of CLC-3000 in rats did not induce typical signs of nitrate tolerance, endothelial dysfunction, or other safety concerns, suggesting a potentially safer and more effective treatment option [, ].

CLC-1275

Compound Description: CLC-1275 represents the aminoethyl nitrate-containing linker utilized in the synthesis of the hybrid molecule CLC-3000 []. This linker facilitates the covalent attachment of the aminoethyl nitrate moiety to pioglitazone, enabling the creation of a single molecule with dual functionality.

Properties

CAS Number

646-02-6

Product Name

Aminoethyl nitrate

IUPAC Name

2-aminoethyl nitrate

Molecular Formula

C2H6N2O3

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2

InChI Key

KZTZJUQNSSLNAG-UHFFFAOYSA-N

SMILES

C(CO[N+](=O)[O-])N

Synonyms

2-Aminoethanol Nitrate (ester); 2-Nitratoethylamine; Aminoethyl Nitrate; Itramin; Monoethanolamine Nitrate Ester; Nitrolamine

Canonical SMILES

C(CO[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.